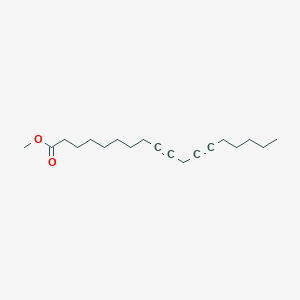
Methyl octadeca-9,12-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-9,12-diynoate is an organic compound with the molecular formula C19H30O2 It is a methyl ester derivative of octadeca-9,12-diynoic acid This compound is characterized by the presence of two triple bonds at the 9th and 12th positions of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,12-diynoate can be synthesized through various synthetic routes. One common method involves the reaction of octadeca-9,12-diynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process results in the formation of the methyl ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction. The final product is then purified through distillation or recrystallization techniques to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-9,12-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as selenium dioxide and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process converts the triple bonds into single bonds, resulting in the formation of saturated esters.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, keto derivatives, and hydrazides. These products are often characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Methyl octadeca-9,12-diynoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: In biological research, it is used to study the effects of fatty acid derivatives on cellular processes. Its ability to undergo oxidation and reduction reactions makes it a valuable tool for investigating metabolic pathways.
Medicine: this compound and its derivatives have shown potential as antimicrobial agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of methyl octadeca-9,12-diynoate involves its interaction with molecular targets and pathways within cells. The compound can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, resulting in antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect lipid metabolism and oxidative stress pathways .
Comparison with Similar Compounds
Methyl octadeca-9,12-diynoate can be compared with other similar compounds such as:
Methyl 9,12-octadecadiynoate: This compound also contains two triple bonds but differs in the position of the triple bonds along the carbon chain.
Methyl octadeca-9,12-dienoate: This compound contains double bonds instead of triple bonds, resulting in different chemical reactivity and applications.
Methyl octadeca-9,13-diynoate: Similar to this compound, but with the triple bonds at the 9th and 13th positions.
The uniqueness of this compound lies in its specific triple bond positions, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
62439-44-5 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-9,12-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-6,9,12-18H2,1-2H3 |
InChI Key |
VATNVLNGBAFLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















